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Compound of Interest

Compound Name: methyl 1H-indazole-3-carboxylate

Cat. No.: B044672 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Carbon-13 Nuclear Magnetic

Resonance (13C NMR) characteristics of Methyl 1H-indazole-3-carboxylate. Due to the

limited availability of directly published 13C NMR spectral data for this specific compound, this

guide utilizes data from its close structural analog, ethyl 1H-indazole-3-carboxylate, to provide

a reliable predictive framework. The experimental protocols and synthetic workflows are based

on established literature for indazole derivatives.

Data Presentation: 13C NMR Chemical Shifts
The 13C NMR chemical shifts for the analogous compound, ethyl 1H-indazole-3-carboxylate,

are presented below. The data was recorded in deuterated dimethyl sulfoxide (DMSO-d6) on a

75 MHz spectrometer.[1] The chemical shifts for methyl 1H-indazole-3-carboxylate are

expected to be nearly identical for the indazole ring system. The primary difference will be the

signals corresponding to the ester's alkyl group.
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Carbon Atom

Predicted Chemical
Shift (δ) for Methyl
1H-indazole-3-
carboxylate (ppm)

Chemical Shift (δ)
for Ethyl 1H-
indazole-3-
carboxylate (ppm)
[1]

Description

C=O ~162.3 162.33 Carboxylate Carbonyl

C3 ~135.2 135.20 Indazole Ring

C3a ~140.9 140.93
Indazole Ring

(Bridgehead)

C4 ~122.8 122.83 Indazole Ring

C5 ~122.2 122.16 Indazole Ring

C6 ~126.6 126.64 Indazole Ring

C7 ~121.0 121.04 Indazole Ring

C7a ~111.1 111.09
Indazole Ring

(Bridgehead)

O-CH3 ~52.0 - Methyl Ester Carbon

- - 60.28 Ethyl Ester (O-CH2)

- - 14.27 Ethyl Ester (CH3)

Note: The chemical shift for the methyl ester carbon (O-CH3) is an estimate based on typical

values for similar functional groups.

Experimental Protocols
The following section details a generalized but comprehensive protocol for the acquisition of a

13C NMR spectrum for methyl 1H-indazole-3-carboxylate, based on standard laboratory

practices for related compounds.[1][2][3]

1. Sample Preparation

Compound: Approximately 15-25 mg of high-purity methyl 1H-indazole-3-carboxylate.
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Solvent: 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). DMSO-d6 is often

preferred for indazole derivatives as it can solubilize the compound well and allows for the

observation of the exchangeable N-H proton in ¹H NMR.

Procedure: The compound is dissolved in the deuterated solvent within a standard 5 mm

NMR tube. The solution should be sonicated briefly if necessary to ensure complete

dissolution.

2. NMR Spectrometer and Parameters

Instrument: A multinuclear NMR spectrometer operating at a proton frequency of 300 MHz or

higher (e.g., Bruker, JEOL). The corresponding 13C frequency would be 75 MHz.

Technique: A standard proton-decoupled 13C NMR experiment is performed to obtain a

spectrum where each unique carbon atom appears as a singlet.

Acquisition Parameters:

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30

on Bruker instruments).

Acquisition Time: ~1.0-2.0 seconds.

Relaxation Delay (d1): 2.0 seconds.

Number of Scans: 1024 to 4096 scans, depending on sample concentration, to achieve an

adequate signal-to-noise ratio.

Spectral Width: 0 to 200 ppm.

Temperature: 298 K (25 °C).

3. Data Processing

Fourier Transform: The acquired Free Induction Decay (FID) is processed with an

exponential multiplication (line broadening of ~1.0 Hz) to improve the signal-to-noise ratio,

followed by a Fourier transform.
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Phasing and Baseline Correction: The transformed spectrum is manually phased and a

baseline correction is applied.

Referencing: The chemical shifts (δ) are referenced to the residual solvent signal of DMSO-

d6, which appears as a multiplet centered at 39.5 ppm.[1][4]

Mandatory Visualization
The following diagram illustrates a common synthetic pathway for producing methyl 1H-
indazole-3-carboxylate.
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Caption: Synthetic workflow for methyl 1H-indazole-3-carboxylate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: 13C NMR Spectroscopy of Methyl 1H-
indazole-3-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b044672#13c-nmr-chemical-shifts-for-methyl-1h-
indazole-3-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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